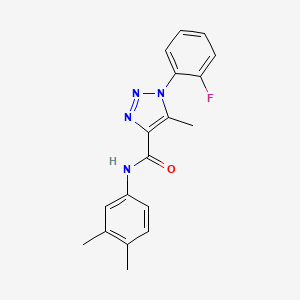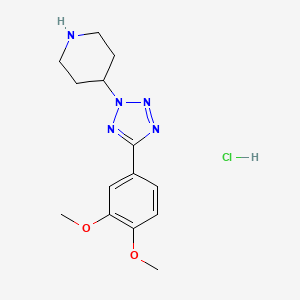
4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride is a synthetic organic compound that features a piperidine ring substituted with a tetrazole moiety and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the dimethoxyphenyl group with a halogenated precursor.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Assembly: The final compound is obtained by combining the tetrazole, dimethoxyphenyl, and piperidine moieties under suitable reaction conditions, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride would depend on its specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The tetrazole moiety may mimic carboxylate groups, allowing the compound to act as an inhibitor or activator of specific enzymes.
類似化合物との比較
Similar Compounds
- 4-(5-Phenyl-2H-tetrazol-2-yl)piperidine hydrochloride
- 4-(5-(3,4-Dimethoxyphenyl)-1H-tetrazol-1-yl)piperidine hydrochloride
- 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)morpholine hydrochloride
Uniqueness
4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride is unique due to the specific combination of the tetrazole, dimethoxyphenyl, and piperidine moieties. This combination may confer distinct pharmacological properties, such as improved binding affinity or selectivity for certain biological targets, compared to similar compounds.
特性
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.ClH/c1-20-12-4-3-10(9-13(12)21-2)14-16-18-19(17-14)11-5-7-15-8-6-11;/h3-4,9,11,15H,5-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYRWHCOULXBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCNCC3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2543128.png)

![4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B2543132.png)
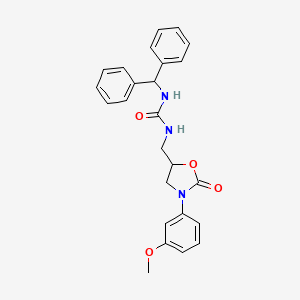

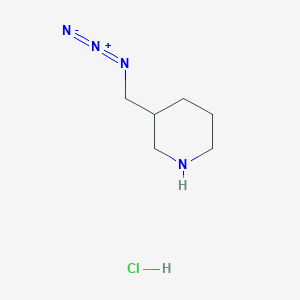
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide](/img/structure/B2543140.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2543141.png)
![3,4,5,6-tetrachloro-N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2543144.png)
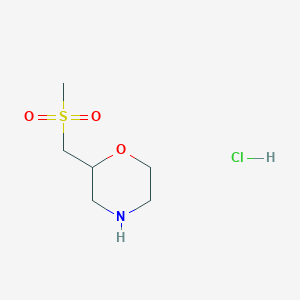
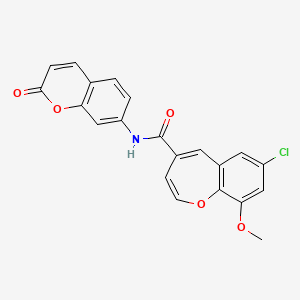
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B2543147.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline](/img/structure/B2543149.png)
